Benocyclidine-d10: A Technical Guide for Researchers
Benocyclidine-d10: A Technical Guide for Researchers
Introduction: Benocyclidine-d10 (BCP-d10) is the deuterated analog of Benocyclidine (BCP), also known as Benzothiophenylcyclohexylpiperidine (BTCP). A derivative of phencyclidine (PCP), Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] Unlike PCP and related compounds such as ketamine, Benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, and thus lacks significant anesthetic, hallucinogenic, or dissociative effects.[1][2] Benocyclidine-d10, with its ten deuterium atoms, serves primarily as an internal standard for the accurate quantification of Benocyclidine in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental applications of Benocyclidine-d10 for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Benocyclidine-d10 is structurally identical to Benocyclidine, with the exception of ten hydrogen atoms on the piperidine ring being replaced by deuterium.[4] This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the non-deuterated analyte in mass spectrometry.
Table 1: Physicochemical Properties of Benocyclidine-d10 and Benocyclidine
| Property | Benocyclidine-d10 | Benocyclidine |
| Formal Name | 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d10-piperidine[5] | 1-(1-benzo[b]thien-2-ylcyclohexyl)-piperidine[6] |
| Molecular Formula | C₁₉H₁₅D₁₀NS[4][7] | C₁₉H₂₅NS[1] |
| Molecular Weight | 309.5 g/mol [5][7] | 299.5 g/mol [6] |
| Appearance | White crystalline solid (inferred from non-deuterated form)[8] | White crystalline solid[8] |
| Solubility | Soluble in organic solvents such as methanol and ethanol.[8] | DMF: 5 mg/ml, Ethanol: 2 mg/ml[6] |
| UV Absorption Maxima | 229, 270, 300 nm[4] | 229, 270, 300 nm[6] |
| Purity | ≥99% deuterated forms (d₁-d₁₀)[4] | Typically ≥98% |
Mechanism of Action
The pharmacological activity of Benocyclidine-d10 is analogous to that of Benocyclidine.[8] Its primary mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] By blocking the DAT, Benocyclidine increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[8]
In contrast to its structural precursor, phencyclidine, Benocyclidine has a very low affinity for the NMDA receptor's PCP binding site.[3] While phencyclidine is known to also inhibit serotonin (5-HT) uptake, the selectivity of Benocyclidine for the dopamine transporter suggests a significantly lower affinity for the serotonin transporter (SERT).[4]
Mechanism of dopamine reuptake inhibition by Benocyclidine.
Experimental Protocols
The primary application of Benocyclidine-d10 is as an internal standard in quantitative analytical methods. Below are representative protocols for its synthesis and use.
Synthesis of Benocyclidine-d10 ([²H₁₀]BTCP)
A reported synthesis involves the reaction of cyclohexanone with commercially available [²H₁₁]piperidine and sodium cyanide to form an intermediate, which is then reacted with a Grignard reagent derived from 2-iodobenzothiophene. The final product is obtained after an acidic workup.
Materials:
-
Cyclohexanone
-
[²H₁₁]piperidine
-
Sodium cyanide (NaCN)
-
2-iodobenzothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Methanol (MeOH)
Procedure:
-
React cyclohexanone with [²H₁₁]piperidine and NaCN in water at room temperature for approximately 18 hours to form the deuterated piperidine-cyclohexanecarbonitrile intermediate.
-
Prepare the Grignard reagent by reacting 2-iodobenzothiophene with magnesium turnings in anhydrous diethyl ether.
-
Add the intermediate from step 1 to the Grignard reagent and reflux for approximately 17 hours.
-
Perform a workup with 1 M HCl in methanol to yield [²H₁₀]Benocyclidine.
-
The free base can be converted to the hydrochloride salt by treatment with aqueous HCl.
Quantification of Benocyclidine using LC-MS/MS with Benocyclidine-d10 Internal Standard
This protocol describes a general method for the quantification of Benocyclidine in a biological matrix (e.g., plasma, brain homogenate) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of a known concentration of Benocyclidine-d10 solution (the internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
2. Liquid Chromatography Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benocyclidine: m/z 300.4 → 215.3
-
Benocyclidine-d10: m/z 310.4 → 215.3
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Quantification:
-
A calibration curve is constructed by analyzing samples with known concentrations of Benocyclidine and a fixed concentration of Benocyclidine-d10.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of Benocyclidine in unknown samples is determined from this calibration curve.
Experimental Workflow
The use of Benocyclidine-d10 as an internal standard is a critical part of the bioanalytical workflow to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.
Bioanalytical workflow using Benocyclidine-d10 as an internal standard.
Quantitative Data
The following tables summarize key pharmacological and analytical data for Benocyclidine and its deuterated analog.
Table 2: Pharmacological Data for Benocyclidine
| Parameter | Value | Target | Notes |
| IC₅₀ | 7-8 nM[2] | Dopamine Transporter (DAT) | Potent inhibitor of dopamine reuptake. |
| K₀.₅ | 6 µM[3] | NMDA Receptor (PCP Site) | Negligible affinity for the NMDA receptor. |
| K_d | 84.2 nM | nAChR PCP Ion Channel | Determined in MS Binding Assays. |
Table 3: Mass Spectrometric Data for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Benocyclidine | 300.4 | 215.3 |
| Benocyclidine-d10 | 310.4 | 215.3 |
Conclusion
Benocyclidine-d10 is an indispensable tool for researchers studying the pharmacokinetics, metabolism, and toxicology of Benocyclidine. Its stable isotopic labeling allows for its use as an ideal internal standard, providing high accuracy and precision in quantitative bioanalysis. A thorough understanding of its properties and the mechanism of action of its non-deuterated counterpart is essential for its effective application in preclinical and forensic research. This guide provides a foundational resource for scientists and professionals working with this important analytical standard.
References
- 1. Dopamine Reuptake Inhibitor vs Ssri | Power [withpower.com]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Additional dopamine reuptake inhibition attenuates vigilance impairment induced by serotonin reuptake inhibition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of repeated phencyclidine treatment on serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 7. Effects of sustained serotonin reuptake inhibition on the firing of dopamine neurons in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
